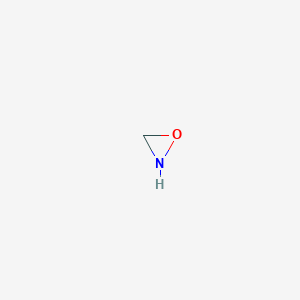

Oxaziridine

Cat. No. B8769555

Key on ui cas rn:

6827-26-5

M. Wt: 45.041 g/mol

InChI Key: SJGALSBBFTYSBA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06762322B1

Procedure details

13.2 gm (0.082 moles) of the N-benzylidene-t-butylamine prepared as in Example 1 was added to a 600 ml beaker containing 28.8 gm of sodium bicarbonate (0.3428 moles) in a solution consisting of 50 ml water and 50 ml acetone. The mixture was stirred vigorously with a mechanical paddle stirrer. While stirring, 60 gm (0.098 moles) of Oxone® was added portion wise over a 3 to 5 minute period. The resulting three-phase mixture was initially bluish in color and eventually faded to a pale yellow color as the reaction proceeded. The reaction was stirred at ambient temperature for one hour and followed by GC analysis as described in Example 1. The GC analysis revealed only a trace of the starting material (very tiny peak at 3.72 minutes) and predominant conversion to the oxaziridine, a peak having a retention time of 4.45 minutes. The mixture was diluted with 300 ml of water to dissolve any salts therein. The 2-phase mixture was extracted with 100 ml of hexane. The hexane layer was separated and concentrated under vacuum to remove all solvent. The resulting, almost clear liquid, 2-t-butyl-3-phenyl oxaziridine product weighed 13.74 gm (94.7% crude yield).

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[N:8][C:9]([CH3:12])([CH3:11])[CH3:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)(O)[O-:14].[Na+].OOS([O-])=O.[K+].O1CN1>O.CC(C)=O>[C:9]([N:8]1[CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[O:14]1)([CH3:12])([CH3:11])[CH3:10] |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=NC(C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

28.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

OOS(=O)[O-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1NC1

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred vigorously with a mechanical paddle stirrer

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to a 600 ml beaker

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

While stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred at ambient temperature for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 3.72 minutes

|

|

Duration

|

3.72 min

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve any salts

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The 2-phase mixture was extracted with 100 ml of hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The hexane layer was separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove all solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)N1OC1C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |